N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c23-17(19-8-7-12-10-20-14-5-2-1-4-13(12)14)15-11-27-18(21-15)22-28(24,25)16-6-3-9-26-16/h1-6,9-11,20H,7-8H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSGFITEINGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, such as 1H-indole-3-ethanamine, which can be synthesized from indole through a series of reactions including nitration, reduction, and alkylation.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The thiophene-2-sulfonamide can be prepared by sulfonation of thiophene followed by amination.
Coupling Reactions: The final step involves coupling the indole derivative with the thiazole and sulfonamide moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized indole or thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiazole or sulfonamide derivatives.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is , with a molecular weight of 432.5 g/mol. The structure can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing thiophene and thiazole rings. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanisms of action often involve the inhibition of DNA synthesis and interaction with key cellular targets involved in tumorigenesis .
Case Study: In Vitro Evaluation
A recent study synthesized new thiazole derivatives and evaluated their cytotoxicity against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited potent anticancer activity comparable to standard chemotherapeutics like cisplatin . This suggests that this compound may also possess similar properties.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiophene derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the thiazole ring enhances the interaction with microbial targets, potentially leading to improved efficacy against resistant strains.
Case Study: Antimicrobial Screening
In a study evaluating various thiazole derivatives, several compounds were found to exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds similar to this compound have been reported to possess additional pharmacological activities, including:
- Anti-inflammatory : Thiophene derivatives are known to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antidiabetic : Certain thiazole derivatives have shown potential in lowering blood glucose levels in diabetic models .
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key differences and similarities between the target compound and related molecules from the evidence:
Key Structural and Functional Differences
Core Heterocycle: The target compound and derivatives utilize a thiazole-4-carboxamide core, which contrasts with the propanamide backbone in .
Substituent Effects: Thiophene-2-sulfonamido (Target) vs. Acetyl (): The sulfonamido group introduces hydrogen-bonding capacity and polarity, which may enhance solubility and receptor interactions compared to the acetyl group .
Synthetic Approaches :
- Carbodiimide vs. Mixed Anhydride : DCC-mediated coupling () is standard for amides but generates dicyclohexylurea as a byproduct, requiring purification. Mixed anhydride methods () offer milder conditions and higher yields for sensitive substrates .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, a compound characterized by its complex structure, exhibits significant biological activity. Its molecular formula is with a molecular weight of approximately 432.5 g/mol . This compound integrates an indole moiety, a thiophene sulfonamide group, and a thiazole carboxamide, which contribute to its pharmacological potential.
The structural components of this compound are crucial for its biological activity. The indole ring is known for its nucleophilic properties, particularly at the C3 position, allowing it to participate in various biochemical interactions. The thiazole and thiophene groups enhance the stability and reactivity of the compound, making it a candidate for therapeutic applications against diseases such as cancer and inflammation .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported IC50 values indicating its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell cycle progression .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a potential therapeutic agent for inflammatory diseases. It has been shown to reduce pro-inflammatory cytokine levels in vitro .
- Antimicrobial Properties : Similar compounds with structural similarities have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties .
Anticancer Studies
In a recent study focusing on thiazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific functional groups was correlated with enhanced activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Anti-inflammatory Studies
The anti-inflammatory potential was evaluated through in vitro assays where the compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests that it may inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses .
Antimicrobial Studies
In antimicrobial assays, derivatives of similar structures were tested against various bacterial strains, revealing that modifications in the thiophene or thiazole rings could enhance their antibacterial efficacy .
Q & A
Q. What synthetic routes are commonly employed to construct the thiazole-indole backbone in this compound?
The core structure is synthesized via multicomponent reactions, often starting with condensation of thiophene-2-sulfonamide with thiazole precursors. For example, and describe coupling reactions using acid chlorides or activated esters under nitrogen atmosphere. A typical protocol involves refluxing thiophene-2-sulfonyl chloride with thiazole-4-carboxamide derivatives in dichloromethane (DCM) or tetrahydrofuran (THF), followed by purification via silica gel chromatography (60–75% yield) .
Q. How is the indole moiety introduced into the structure?
The indole group is typically attached via alkylation or reductive amination. outlines a method where 3-formyl-1H-indole-2-carboxylic acid reacts with aminothiazole derivatives in acetic acid under reflux (3–5 hours). The indole-ethylamine side chain is then coupled to the thiazole core using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- 1H/13C NMR : Key signals include the indole NH proton (δ 10.2–11.5 ppm), thiophene sulfonamide protons (δ 7.3–7.8 ppm), and thiazole carboxamide carbonyl (δ 165–170 ppm) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time: 8–12 minutes) .
- HRMS : Exact mass calculated for C21H19N4O3S2: [M+H]+ 463.0892 .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
Discrepancies in splitting patterns often arise from rotameric equilibria in sulfonamide groups. To address this:
Q. What strategies optimize the sulfonamide-thiazole coupling reaction yield?
Low yields (<50%) in this step () are mitigated by:
- Activating the sulfonamide with pivaloyl chloride prior to coupling (improves electrophilicity).
- Using microwave-assisted synthesis (80°C, 20 minutes) to reduce side reactions .
- Employing scavengers like polymer-bound dimethylaminopyridine (PS-DMAP) to trap excess reagents .
Q. How do modifications to the thiophene or indole moieties impact biological activity?
- Thiophene substitution : Fluorination at the 5-position () enhances LasR inhibitory activity (IC50 reduced from 12 μM to 4.5 μM) by improving hydrophobic interactions.
- Indole alkylation : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the indole N-ethyl chain increases metabolic stability (t1/2 from 2.1 to 6.8 hours in microsomal assays) .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with LasR receptor (PDB: 2UV0) to model interactions. The thiophene sulfonamide forms hydrogen bonds with Ser129 and Tyr56 .
- MD simulations : AMBER force fields assess stability of the ligand-receptor complex over 100 ns trajectories .
Methodological Notes
- Contradictory yields : reports yields as low as 3% for pyrimidine analogs vs. 75% for fluorinated derivatives. This highlights the sensitivity of heterocyclic couplings to steric and electronic factors.
- Bioactivity assays : For biofilm inhibition (), use microtiter plate assays with Pseudomonas aeruginosa PAO1, quantifying crystal violet staining at OD590 nm after 24-hour incubation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
